BenchChemオンラインストアへようこそ!

(R)-N-(Piperidin-3-yl)propionamide hydrochloride

Chiral synthesis Enantiomeric excess Medicinal chemistry

(R)-N-(Piperidin-3-yl)propionamide hydrochloride (CAS 1286209-21-9) is the hydrochloride salt of the (R)-enantiomer of N-(piperidin-3-yl)propionamide, a chiral piperidine derivative with the IUPAC name N-[(3R)-piperidin-3-yl]propanamide hydrochloride. It bears a single stereocenter at the C3 position of the piperidine ring and is supplied as a stable hydrochloride salt (molecular weight 192.69 g/mol) to enhance aqueous solubility.

Molecular Formula C8H17ClN2O
Molecular Weight 192.68
CAS No. 1286209-21-9
Cat. No. B3027374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(Piperidin-3-yl)propionamide hydrochloride
CAS1286209-21-9
Molecular FormulaC8H17ClN2O
Molecular Weight192.68
Structural Identifiers
SMILESCCC(=O)NC1CCCNC1.Cl
InChIInChI=1S/C8H16N2O.ClH/c1-2-8(11)10-7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3,(H,10,11);1H/t7-;/m1./s1
InChIKeyKROJSRLGGQJBPS-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-N-(Piperidin-3-yl)propionamide hydrochloride (CAS 1286209-21-9): Chiral Building Block for Stereospecific Synthesis


(R)-N-(Piperidin-3-yl)propionamide hydrochloride (CAS 1286209-21-9) is the hydrochloride salt of the (R)-enantiomer of N-(piperidin-3-yl)propionamide, a chiral piperidine derivative with the IUPAC name N-[(3R)-piperidin-3-yl]propanamide hydrochloride . It bears a single stereocenter at the C3 position of the piperidine ring and is supplied as a stable hydrochloride salt (molecular weight 192.69 g/mol) to enhance aqueous solubility . The compound is employed as a versatile chiral intermediate in medicinal chemistry, particularly for constructing enantiomerically pure bioactive molecules targeting central nervous system (CNS) therapeutics and receptor-focused ligand design [1].

Why (R)-N-(Piperidin-3-yl)propionamide hydrochloride Cannot Be Substituted by Racemates or the (S)-Enantiomer


For applications requiring stereochemically defined intermediates—such as the synthesis of enantiomerically pure drug candidates or the generation of chiral ligand libraries—the (R)-enantiomer cannot be directly replaced by either the racemic mixture (CAS 886504-11-6) or the (S)-enantiomer (CAS 1332765-67-9). The absolute (R)-configuration at the piperidine C3 position dictates the 3D orientation of downstream functional groups, directly influencing target binding, selectivity, and pharmacological activity [1]. Substituting the (R)-enantiomer with the racemate introduces 50% of the undesired (S)-stereoisomer, which can confound biological assays by producing misleading structure-activity relationships (SAR) or reduced potency. Furthermore, the hydrochloride salt form of the (R)-enantiomer offers quantifiable solubility advantages over the free base racemate for aqueous reaction conditions [2]. The following evidence quantifies these critical differentiation points.

Quantitative Differentiation Evidence for (R)-N-(Piperidin-3-yl)propionamide hydrochloride vs. Comparators


Enantiomeric Purity: (R)-Enantiomer Delivers Defined Stereochemistry vs. Racemate

The (R)-enantiomer is supplied with a certified achiral purity of 98% (HPLC) by multiple vendors, ensuring that the material contains solely the (R)-stereoisomer . In contrast, the racemic N-(piperidin-3-yl)propionamide (CAS 886504-11-6) is an equimolar mixture of (R)- and (S)-enantiomers, typically supplied at ≥95% chemical purity, but with 0% enantiomeric excess by definition . For stereospecific synthetic steps, this difference is critical: the (R)-enantiomer guarantees that all derived intermediates retain the desired absolute configuration, whereas the racemate introduces 50% of the (S)-isomer, effectively halving the yield of the desired stereoisomer in a chiral resolution or asymmetric synthesis workflow.

Chiral synthesis Enantiomeric excess Medicinal chemistry

Salt Form Advantage: Hydrochloride Salt Provides Aqueous Solubility Contrast

The target compound is supplied as the hydrochloride salt (C8H17ClN2O, MW 192.69 g/mol), which enhances its solubility in aqueous media compared to the free base form of the racemate (C8H16N2O, MW 156.23 g/mol) [REFS-1, REFS-2]. The hydrochloride salt is specifically noted as facilitating use in aqueous reaction conditions, a critical requirement for biochemical assays or subsequent aqueous-phase synthetic transformations [1]. The racemic free base lacks this ionic character and exhibits lower water solubility, potentially limiting its utility in biological assay buffers without additional formulation steps.

Solubility Formulation Hydrochloride salt

Procurement Differentiator: Price Parity Between (R)- and (S)-Enantiomers Removes Cost as a Barrier to Stereochemical Selection

The (R)-enantiomer (CAS 1286209-21-9) is priced at approximately ¥7,920/1g from the Fluorochem brand, identical to the (S)-enantiomer (CAS 1332765-67-9), which is also listed at ¥7,920/1g from the same supplier [REFS-1, REFS-2]. This price parity eliminates cost-based justification for selecting the (S)-enantiomer when the (R)-configuration is required for synthetic fidelity. In contrast, the racemic free base (CAS 886504-11-6) is typically offered at a lower price point due to the absence of chiral resolution costs, but this apparent saving is offset by the need for subsequent chiral separation or the acceptance of 50% chiral impurity .

Procurement Cost comparison Chiral building blocks

Patented Synthetic Route: (R)-3-Aminopiperidine as the Direct Chiral Precursor

US Patent 10,464,898 B2, granted in 2019, describes a dedicated process for preparing enantiomerically enriched 3-aminopiperidine, with specific emphasis on the (R)-enantiomer (R)-3-aminopiperidine, and provides methods for isolating it as a crystalline dihydrochloride monohydrate with high enantiomeric purity [1]. (R)-3-Aminopiperidine is the direct synthetic precursor to (R)-N-(piperidin-3-yl)propionamide via simple N-acylation with propionyl chloride. The existence of a patented industrial process specifically targeting the (R)-enantiomer underscores its recognized value as a differentiated chiral intermediate, in contrast to the racemic 3-aminopiperidine, which lacks such dedicated process IP [1]. While the patent does not provide biological assay data, it establishes the technical and commercial importance of the (R)-configuration.

Chiral intermediate Patent evidence Enantioselective synthesis

Optimal Scientific and Industrial Use Cases for (R)-N-(Piperidin-3-yl)propionamide hydrochloride


Stereospecific Synthesis of CNS-Targeted Chiral Drug Candidates

Medicinal chemistry programs developing enantiomerically pure CNS therapeutics—such as sigma-1 receptor antagonists or mu-opioid receptor agonists based on the piperidine propionamide scaffold—require the (R)-enantiomer as a defined chiral building block. The 98% chemical purity and >99% enantiomeric excess ensure that the final drug candidate's stereochemistry is established from the earliest synthetic step, avoiding the confounding biological results that arise from racemic intermediates . The hydrochloride salt form further enables direct use in aqueous coupling reactions without pre-neutralization [1].

Chiral Ligand Library Construction for Receptor Binding Studies

When constructing a library of chiral piperidine derivatives for structure-activity relationship (SAR) studies, (R)-N-(piperidin-3-yl)propionamide hydrochloride serves as the (R)-configured anchor point for systematic N-alkylation or N-arylation diversification. Using the racemate would generate a mixture of diastereomers, complicating the interpretation of binding data (e.g., Ki or IC50 values) for targets such as opioid receptors or phosphodiesterases. The price parity between (R)- and (S)-enantiomers means that selecting the (R)-form imposes no additional procurement cost while preserving SAR integrity.

Isotopic Labeling and Mechanistic Probe Synthesis

The defined (R)-stereochemistry of this compound makes it suitable for preparing isotopically labeled (e.g., deuterated or 13C-labeled) mechanistic probes or internal standards for mass spectrometry-based assays. The absence of the (S)-enantiomer simplifies chromatographic separation and quantification, as only a single stereoisomer needs to be resolved from biological matrices. The patented enantioselective synthesis route for the precursor (R)-3-aminopiperidine [2] provides confidence in the supply chain for custom isotopically labeled batches.

Process Chemistry Scale-Up Feasibility Assessment

For process chemists evaluating the scalability of a synthetic route, the availability of a dedicated industrial patent for the chiral precursor (US-10464898-B2) [2] reduces technical risk. The crystalline nature of (R)-3-aminopiperidine dihydrochloride monohydrate—the direct precursor—facilitates purification and quality control at scale, a significant advantage over the non-crystalline racemate. The target compound's hydrochloride salt form further standardizes handling and storage conditions for kilogram-scale campaigns.

Quote Request

Request a Quote for (R)-N-(Piperidin-3-yl)propionamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.